Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide
Description
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide (hereafter referred to as Compound X) is a quaternary ammonium carbamate ester. Structurally, it consists of:
- A methyl carbamate group (CH₃OCONH–) esterified to a phenyl ring.
- 2-Ethyl and 5-trimethylammonio substituents on the phenyl ring, with the latter forming a quaternary ammonium center.
- An iodide counterion balancing the positive charge of the trimethylammonio group.
This compound belongs to a class of cholinergic agents designed to inhibit acetylcholinesterase (AChE), similar to physostigmine. The quaternary ammonium group enhances water solubility and stability, while the carbamate moiety enables reversible AChE inhibition, prolonging acetylcholine activity at synaptic junctions .
Properties
CAS No. |
63981-70-4 |
|---|---|
Molecular Formula |
C13H21IN2O2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
[4-ethyl-2-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(15(3,4)5)12(9-10)17-13(16)14-2;/h7-9H,6H2,1-5H3;1H |
InChI Key |
ITGQHNORHQPLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-] |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Isocyanate or Carbamoylimidazolium Intermediates
Isocyanate Route: A substituted phenol (2-ethyl-5-(trimethylammonio)phenol) can be reacted with methyl isocyanate or related carbamoylating agents under controlled pH (typically mildly basic, pH 9–10) to form the methyl carbamate ester. The reaction is often conducted at low to moderate temperatures (0–25 °C) with careful pH monitoring using bases such as potassium tert-butoxide or potassium hydroxide.
Carbamoylimidazolium Salts: Alternatively, carbamoylimidazolium salts can be used as carbamoyl transfer reagents reacting with phenols or alcohols to yield carbamates. This method benefits from mild reaction conditions and improved selectivity.
Quaternization to Form the Trimethylammonium Iodide Salt
The introduction of the trimethylammonium group is typically achieved by alkylation of the corresponding tertiary amine precursor with methyl iodide or similar alkylating agents under reflux conditions in solvents such as n-butanol, toluene, or cyclohexane. Reaction temperatures range from 100 °C to 160 °C, often under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
Reaction times vary from 10 to 15 hours, often with Dean-Stark apparatus to remove water formed during the reaction, enhancing yield and purity.
Purification involves solvent evaporation, washing with diethyl ether or ethyl acetate, and flash chromatography (e.g., dichloromethane-methanol mixtures) to isolate the quaternary ammonium iodide salt as a solid.
Reaction Conditions Summary Table
Mechanistic and Process Insights
The carbamate formation proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic isocyanate carbon, forming the carbamate linkage. Control of pH and temperature is critical to avoid side reactions such as hydrolysis or polymerization.
The quaternization step involves nucleophilic substitution where the tertiary amine nitrogen attacks the methyl iodide, forming the quaternary ammonium iodide salt. Elevated temperatures and inert atmosphere improve reaction rates and prevent degradation.
Continuous flow reactors may be employed industrially to enhance mixing, heat transfer, and reaction control, resulting in improved yields and scalability.
Purification and Characterization
After synthesis, the product is purified by recrystallization from solvents like diethyl ether or ethyl acetate to remove impurities.
Flash chromatography using dichloromethane-methanol mixtures (ratios from 50:1 to 20:1) is effective for isolating the pure compound.
Characterization is performed by NMR spectroscopy (e.g., ^1H-NMR), mass spectrometry (ESI-MS), and HPLC to confirm purity and structure.
Summary of Research Discoveries
The compound’s synthesis has been optimized to achieve yields ranging from approximately 70% to over 95%, depending on reaction conditions and purification methods.
The use of solid-supported reagents and mild oxidants in carbamate formation (e.g., KF/Al2O3 with NaOCl) has been reported to improve reaction efficiency and environmental friendliness.
Maintaining reaction pH in the range of 9 to 10 during carbamate formation is crucial for high yield and selectivity.
Quaternization under reflux in mixed solvents with Dean-Stark apparatus ensures removal of water and drives the reaction to completion.
This comprehensive review synthesizes data from multiple sources to provide an authoritative overview of the preparation methods for Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide, emphasizing reaction conditions, yields, and purification strategies essential for research and industrial production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Carbamic acid derivatives are widely studied for their potential as therapeutic agents. The specific compound in focus has been investigated for its role as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission.
Acetylcholinesterase Inhibition
Research indicates that carbamic acid esters can form stable carbamoylated intermediates with AChE, leading to prolonged inhibition compared to other inhibitors like rivastigmine. The decarbamoylation rates of these compounds are crucial for their effectiveness in treating conditions such as Alzheimer's disease and myasthenia gravis .
Case Study: Rivastigmine Comparison
A comparative study highlighted that the decarbamoylation of AChE was significantly slower for rivastigmine than for other carbamate inhibitors, suggesting that modifications to the carbamate structure can enhance therapeutic efficacy .
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological applications. Its ability to modulate cholinergic signaling could be beneficial in treating neurodegenerative diseases.
Neuroprotective Effects
Studies have shown that compounds similar to carbamic acid esters exhibit neuroprotective effects by preventing neuronal death in models of neurotoxicity. This property is attributed to their ability to inhibit AChE and increase acetylcholine levels in synaptic clefts, thereby enhancing cholinergic transmission .
Agricultural Applications
Carbamic acid derivatives are also explored for their potential use as pesticides and herbicides due to their biological activity against pests and pathogens.
Insecticidal Properties
Research has demonstrated that certain carbamate compounds possess insecticidal properties, acting on the nervous systems of insects. This application is particularly valuable in integrated pest management strategies .
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and chemical stability of carbamate derivatives depend on:
Carbamate substituents (e.g., methyl, dimethyl, phenyl).
Position and type of aromatic substituents (e.g., quaternary ammonium, alkyl, amino groups).
Counterion (e.g., iodide, methylsulfate, hydrochloride).
Table 1: Structural and Functional Comparison of Compound X and Analogs
Key Findings:
Quaternary Ammonium vs. Tertiary Amine: Compounds with quaternary ammonium groups (e.g., Compound X, dimethylcarbamic ester in Table 1) exhibit stronger AChE inhibition and miotic activity than tertiary amines (e.g., 5-(dimethylamino)-o-tolyl ester) due to enhanced ionic interactions with AChE’s anionic site . confirms that quaternary salts (iodide, methylsulfate) are more active than hydrochlorides of tertiary bases .
Carbamate Substituent Effects :
- Methyl carbamates (Compound X, Formetanate) show moderate to high activity, while dimethyl carbamates (e.g., dimethylcarbamic ester in Table 1) exhibit stronger miotic effects but similar intestinal stimulation .
- Diethyl or diallyl carbamates are inactive, highlighting the necessity of small alkyl groups for AChE binding .
Aromatic Substituent Position: The 5-(trimethylammonio) group in Compound X and its analogs aligns with optimal positioning for AChE binding, whereas meta-substituted derivatives (e.g., 3-hydroxy in ) show reduced curare antagonism .
Counterion Influence :
- Iodide salts (Compound X, ) are more stable and soluble than methylsulfate or hydrochloride salts, favoring pharmaceutical formulation .
Biological Activity
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide is a quaternary ammonium compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Structural Overview
- Molecular Formula : C13H21N2O2
- Molecular Weight : 364.22 g/mol
- Structure : The compound features a carbamic acid moiety linked to a phenyl group with a trimethylammonio substituent and an iodide ion, which may influence its biological properties.
Enzyme Inhibition
Research indicates that carbamic acid derivatives, including this compound, may act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The mechanism involves the formation of a carbamoylated enzyme intermediate, which significantly slows the hydrolysis process (decarbamoylation) compared to other carbamates.
- Case Study : A study reported that the decarbamoylation rate constant for similar compounds varied widely, suggesting that structural modifications can dramatically affect enzyme interaction kinetics. For instance, rivastigmine, a known AChE inhibitor, exhibited a slower decarbamoylation rate than simpler carbamates such as N-monomethyl neostigmine .
Antimicrobial Properties
Preliminary studies suggest that compounds structurally related to this compound may exhibit antimicrobial activity. The presence of the trimethylammonio group is hypothesized to enhance membrane permeability and disrupt microbial cell integrity.
- Research Findings : A range of carbamate derivatives have shown varying degrees of antibacterial and antifungal activity in vitro. Further investigations are needed to establish specific efficacy against various pathogens.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been noted in some studies involving related carbamate compounds. These effects are often attributed to the modulation of inflammatory mediators and pathways.
Comparative Analysis with Related Compounds
A comparative table highlights the structural differences and potential biological activities of related carbamate compounds:
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| Carbamic acid, phenyl-, 2-(trimethylammonio)ethyl ester | Similar structure but different alkyl substitution | Potential enzyme inhibition |
| Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester | Chlorine instead of iodine | Varies in reactivity and biological interactions |
| Ethylcarbamate | Simpler structure without quaternary ammonium group | Commonly used as a solvent; differing safety profiles |
The unique combination of functional groups in this compound may enhance its biological activity compared to these structurally similar compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound in academic research?
Answer: Synthesis involves nucleophilic substitution and esterification. For the trimethylammonium group, quaternization of a tertiary amine precursor with methyl iodide under anhydrous conditions is typical. Esterification of the phenolic intermediate with methyl carbamate derivatives is achieved via coupling agents like DCC (dicyclohexylcarbodiimide). Purification employs column chromatography with silica gel and a gradient elution system (e.g., methanol/chloroform). Yield optimization requires strict temperature control (<40°C) to prevent decomposition .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Purity: Reverse-phase HPLC with a C18 column and UV detection at 254 nm resolves impurities. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 5.0) .
- Structure:
- Solubility : Experimentally validated via shake-flask method, compared against computational predictions (e.g., ACD/Labs solubility models) .
Advanced: How does the ionic character of the trimethylammonium group impact experimental design in biological assays?
Answer: The quaternary ammonium moiety enhances aqueous solubility but may interfere with cell membrane permeability. Strategies include:
- Counterion exchange : Replacing iodide with non-coordinating anions (e.g., PF₆⁻) to reduce ionic pairing effects.
- Stability assays : Monitoring hydrolysis in PBS (pH 7.4) via LC-MS, as the ester bond is prone to enzymatic cleavage.
- Control experiments : Using analogues without the ammonium group to isolate its contribution to bioactivity .
Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., melting point, solubility)?
Answer:
- Polymorphism screening : DSC (heating rate 10°C/min) identifies polymorphs, while PXRD distinguishes crystalline forms.
- Hygroscopicity testing : DVS analysis at 25°C quantifies water uptake, which affects solubility measurements.
- Data validation : Cross-referencing peer-reviewed sources (e.g., Handbook of Aqueous Solubility Data) and replicating conditions (solvent, temperature) from conflicting studies .
Advanced: What mechanistic insights guide the optimization of stability in formulation studies?
Answer: Degradation pathways are probed via:
- Forced degradation studies : Exposing the compound to heat (60°C), light (ICH Q1B), and oxidative stress (H₂O₂). LC-MS identifies degradation products (e.g., free phenol from ester hydrolysis).
- Kinetic modeling : Pseudo-first-order rate constants derived from Arrhenius plots (25–50°C) predict shelf-life.
- Stabilizers : Adding antioxidants (e.g., BHT) or cyclodextrins to encapsulate the ester group .
Advanced: How can computational tools aid in predicting reactivity and designing derivatives?
Answer:
- DFT calculations : Simulate reaction intermediates (e.g., transition states for ester hydrolysis) using Gaussian09 with B3LYP/6-31G(d).
- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using MOE or Schrödinger suites.
- Solvent effects : COSMO-RS predicts solubility in non-aqueous solvents for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
